![molecular formula C15H15NO2 B14617888 Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate CAS No. 61009-78-7](/img/structure/B14617888.png)
Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate is a compound belonging to the class of pyrroloisoquinoline derivatives. These compounds are known for their diverse biological activities, including antitumor, antiviral, and anti-inflammatory properties . The unique structure of this compound makes it a valuable subject of study in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[1,2-b]isoquinoline derivatives, including Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate, typically involves multi-step reactions. One common method is the cyclization of 1-(2-carboxybenzoyl)pyrroles . This process can be catalyzed by various reagents, including palladium on carbon and zinc in acetic acid . Another approach involves the use of azaarenes and α,β-unsaturated aldehydes, catalyzed by amine and N-heterocyclic carbene (NHC) relay catalysis .
Industrial Production Methods
Industrial production methods for these compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and transition metal catalysts can significantly enhance the efficiency of these reactions .
化学反应分析
Types of Reactions
Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline-1,3,4-trione.
Reduction: Reduction reactions can convert it to 10-hydroxy-3,5-dihydropyrrolo[1,2-b]isoquinolin-5-one.
Substitution: Substitution reactions can introduce various functional groups into the molecule, enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as dimethylmaleic anhydride.
Reducing agents: Such as zinc and acetic acid.
Catalysts: Palladium on carbon, N-heterocyclic carbene (NHC), and amine catalysts.
Major Products
The major products formed from these reactions include various substituted pyrroloisoquinoline derivatives, which exhibit enhanced biological activities .
科学研究应用
Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate has several scientific research applications:
作用机制
The mechanism of action of Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate involves its ability to cross-link with DNA, leading to the inhibition of DNA replication and cell cycle arrest at the G2/M phase . This compound targets specific molecular pathways, making it a potent antitumor agent .
相似化合物的比较
Similar Compounds
Mitomycin C: A naturally occurring antitumor alkylating agent.
Indoloquinone EO9: A synthetic analogue of mitomycin C.
Thioimidazoles: Such as carmethizole.
Bis(hydroxymethyl)pyrrole derivatives: Including various pyrrolizine alkaloids.
Uniqueness
Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate is unique due to its specific structure, which allows it to effectively cross-link with DNA and exhibit significant antitumor activity . Its ability to induce cell cycle arrest at the G2/M phase further distinguishes it from other similar compounds .
属性
CAS 编号 |
61009-78-7 |
|---|---|
分子式 |
C15H15NO2 |
分子量 |
241.28 g/mol |
IUPAC 名称 |
ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate |
InChI |
InChI=1S/C15H15NO2/c1-2-18-15(17)13-7-8-16-10-12-6-4-3-5-11(12)9-14(13)16/h3-8H,2,9-10H2,1H3 |
InChI 键 |
QNKTTZYZNRDVHR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C2CC3=CC=CC=C3CN2C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4H-Imidazo[4,5-d]-1,2,3-triazin-4-one, 3,5-dihydro-3-hydroxy-](/img/structure/B14617807.png)
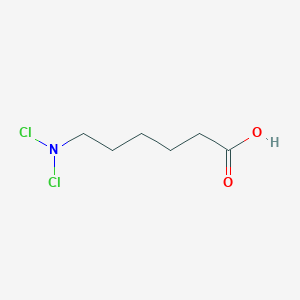
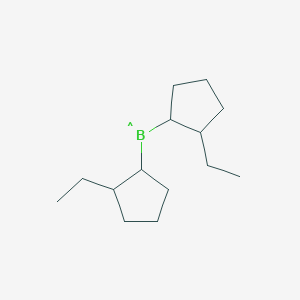
![4-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridine](/img/structure/B14617822.png)
![3-Methyl-6-[(3-phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14617830.png)
![3-Benzyl-7-butyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14617831.png)
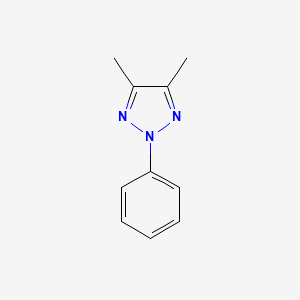


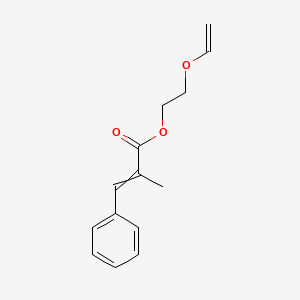
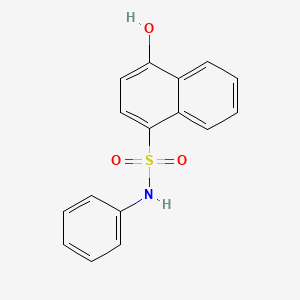
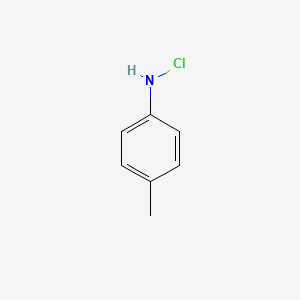
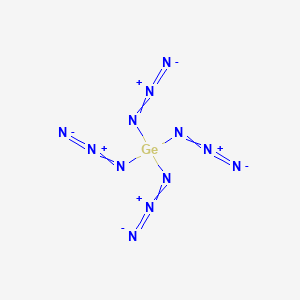
methylidene}-1-methylimidazolidine](/img/structure/B14617898.png)
